![molecular formula C17H18N2O2 B5733752 N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide and related compounds involves multiple steps, including acetylation, benzoylation, and selective reactions with diols. Hanessian and Moralioglu (1972) described a method for cyclic acetal formation from N,N-dimethylbenzamide dimethyl acetals and vicinal cis-diols, showcasing the compound's synthetic utility as a protecting group for diols and a precursor for benzoylation and acetylation (Hanessian & Moralioglu, 1972).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide has been elucidated through various techniques, including X-ray crystallography. For example, Al-Hourani et al. (2016) determined the crystal structure of a related compound, revealing insights into the arrangement of functional groups and the impact on molecular stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, highlighting its reactivity and the influence of its functional groups. Mella, Fagnoni, and Albini (2004) reported on the addition of a related dimethylamino phenyl cation to norbornene, demonstrating the compound's utility in generating novel structures through photochemical reactions (Mella, Fagnoni, & Albini, 2004).
properties
IUPAC Name |
N-(4-acetamidophenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-16(12(2)10-11)17(21)19-15-7-5-14(6-8-15)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIRGBGYVEENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide |
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